molecular formula C8H5NO3S B12848731 5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid

5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid

Katalognummer: B12848731
Molekulargewicht: 195.20 g/mol
InChI-Schlüssel: NDXJLILXPKUCSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various biologically relevant molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid typically involves the condensation of citric acid with β-substituted amines such as cysteamine, L-cysteine, or o-aminothiophenol . Another method involves the ring-expansion reaction of substituted semisquarate with lithiated thiazole . These reactions are often carried out under specific conditions such as refluxing in acetic anhydride and pyridine or using polyphosphoric acid at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Wirkmechanismus

The mechanism of action of 5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole-pyridine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Oxothiazolo[3,2-a]pyridine-8-carboxylic acid is unique due to its specific ring structure and the presence of both oxo and carboxylic acid functional groups. These features contribute to its distinct chemical reactivity and potential biological activities .

Eigenschaften

Molekularformel

C8H5NO3S

Molekulargewicht

195.20 g/mol

IUPAC-Name

5-oxo-[1,3]thiazolo[3,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C8H5NO3S/c10-6-2-1-5(8(11)12)7-9(6)3-4-13-7/h1-4H,(H,11,12)

InChI-Schlüssel

NDXJLILXPKUCSL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)N2C=CSC2=C1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.